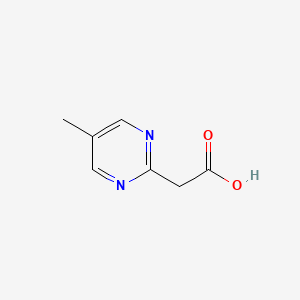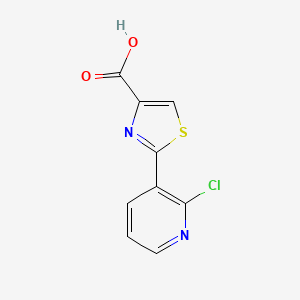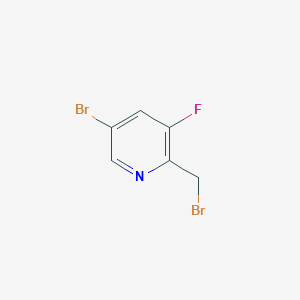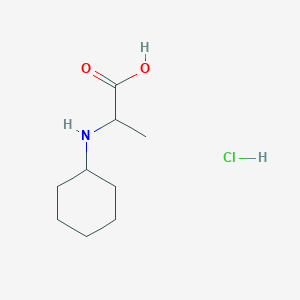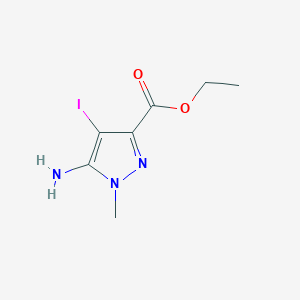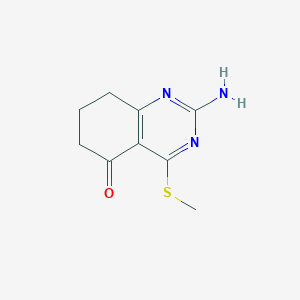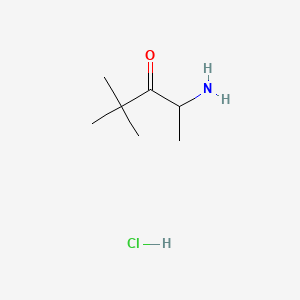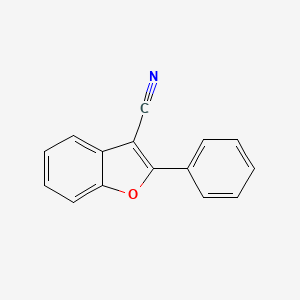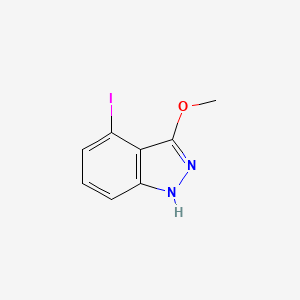![molecular formula C11H13F2NO B13676051 1-[4-(Difluoromethoxy)benzyl]azetidine](/img/structure/B13676051.png)
1-[4-(Difluoromethoxy)benzyl]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Difluoromethoxy)benzyl]azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a difluoromethoxy group attached to a benzyl moiety, which is further connected to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds.
Métodos De Preparación
The synthesis of 1-[4-(Difluoromethoxy)benzyl]azetidine can be achieved through various synthetic routes. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate has been reported to rapidly provide bis-functionalized azetidines .
Industrial production methods for azetidines often involve the use of catalytic processes, such as the Suzuki-Miyaura cross-coupling reactions, which allow for the efficient formation of carbon-carbon bonds under mild conditions .
Análisis De Reacciones Químicas
1-[4-(Difluoromethoxy)benzyl]azetidine undergoes various types of chemical reactions due to the ring strain and the presence of reactive functional groups. Some common reactions include:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or azetidine ring positions, leading to the formation of various substituted derivatives.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions under appropriate conditions, leading to the formation of linear or branched products
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[4-(Difluoromethoxy)benzyl]azetidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable building block for the synthesis of complex molecules and polymers . In biology and medicine, azetidines are explored for their potential as amino acid surrogates and peptidomimetics, which can be used in drug design and development . Additionally, the compound’s unique reactivity makes it suitable for use in catalytic processes and as a precursor for the synthesis of functionalized heterocycles .
Mecanismo De Acción
The mechanism of action of 1-[4-(Difluoromethoxy)benzyl]azetidine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, which can modify the structure and function of biomolecules. The difluoromethoxy group and the azetidine ring play crucial roles in determining the compound’s reactivity and interaction with target molecules .
Comparación Con Compuestos Similares
1-[4-(Difluoromethoxy)benzyl]azetidine can be compared with other similar compounds, such as aziridines and other azetidine derivatives. Aziridines, which are three-membered nitrogen-containing heterocycles, exhibit higher ring strain and reactivity compared to azetidines . azetidines are more stable and easier to handle, making them preferable for certain applications . Other azetidine derivatives, such as 1-arenesulfonylazetidines, also exhibit unique reactivity and can be used in various synthetic transformations .
Similar compounds include:
- Aziridines
- 1-arenesulfonylazetidines
- 1-azabicyclo[1.1.0]butane derivatives
Propiedades
Fórmula molecular |
C11H13F2NO |
|---|---|
Peso molecular |
213.22 g/mol |
Nombre IUPAC |
1-[[4-(difluoromethoxy)phenyl]methyl]azetidine |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)15-10-4-2-9(3-5-10)8-14-6-1-7-14/h2-5,11H,1,6-8H2 |
Clave InChI |
ZQXNFJOJYRHWSK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)CC2=CC=C(C=C2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


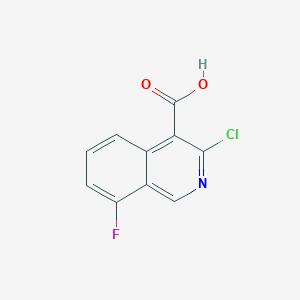

![2,7-Dichloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13675982.png)
![2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one](/img/structure/B13675986.png)
